2,4-Dichloropyrimidin-5-amine hydrochloride
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Overview
Description
2,4-Dichloropyrimidin-5-amine hydrochloride is a chemical compound with the molecular formula C4H4Cl3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidin-5-amine hydrochloride typically involves the chlorination of uracil or its derivatives. One common method includes the reaction of uracil with phosphorus oxychloride (POCl3) and dimethylaniline at elevated temperatures (around 130°C). The reaction mixture is then cooled, and the product is precipitated by adding ice .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrimidin-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, while oxidation can lead to the formation of pyrimidine N-oxides .
Scientific Research Applications
2,4-Dichloropyrimidin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of certain viruses by interfering with viral protein synthesis and assembly. The compound may also inhibit the production of nitric oxide (NO) in immune cells, which is a key mediator of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidin-5-ol: This compound has similar structural features but differs in its functional group, which can lead to different reactivity and applications.
4,5-Dichloropyrimidin-2-amine: Another related compound with chlorine atoms at different positions on the pyrimidine ring.
Uniqueness
2,4-Dichloropyrimidin-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Properties
Molecular Formula |
C4H4Cl3N3 |
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Molecular Weight |
200.45 g/mol |
IUPAC Name |
2,4-dichloropyrimidin-5-amine;hydrochloride |
InChI |
InChI=1S/C4H3Cl2N3.ClH/c5-3-2(7)1-8-4(6)9-3;/h1H,7H2;1H |
InChI Key |
WRSBYRJSROHFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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